molecular formula C18H14IN3O2S B11561053 (2Z,5E)-5-(4-iodobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z,5E)-5-(4-iodobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11561053
M. Wt: 463.3 g/mol
InChI Key: YRZCBLKGQXBVJE-KHGLHOOQSA-N
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Description

(2Z,5E)-5-(4-iodobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an iodinated benzylidene group and a methoxybenzylidene hydrazinylidene moiety attached to a thiazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-(4-iodobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-iodobenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-(4-iodobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzylidene group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z,5E)-5-(4-iodobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-(4-iodobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar thiazolidinone core.

    Fluorine compounds: Share some structural similarities and are known for their diverse chemical reactivity.

Uniqueness

What sets (2Z,5E)-5-(4-iodobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties

This compound’s unique structure and versatile reactivity make it a valuable subject of study in scientific research, with promising applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H14IN3O2S

Molecular Weight

463.3 g/mol

IUPAC Name

(2Z,5E)-5-[(4-iodophenyl)methylidene]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14IN3O2S/c1-24-15-8-4-13(5-9-15)11-20-22-18-21-17(23)16(25-18)10-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22,23)/b16-10+,20-11+

InChI Key

YRZCBLKGQXBVJE-KHGLHOOQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)/C(=C\C3=CC=C(C=C3)I)/S2

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC=C(C=C3)I)S2

Origin of Product

United States

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